Methyl 4-bromo-5-chloro-2-methoxybenzoate Methyl 4-bromo-5-chloro-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383996
InChI: InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C=C1C(=O)OC)Cl)Br
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol

Methyl 4-bromo-5-chloro-2-methoxybenzoate

CAS No.:

Cat. No.: VC13383996

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-chloro-2-methoxybenzoate -

Specification

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
IUPAC Name methyl 4-bromo-5-chloro-2-methoxybenzoate
Standard InChI InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Standard InChI Key UEZKIUHHZLLTCV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OC)Cl)Br
Canonical SMILES COC1=CC(=C(C=C1C(=O)OC)Cl)Br

Introduction

While exact data for this compound is unavailable, analogs such as methyl 5-bromo-4-chloro-o-anisate (CAS: 951885-11-3) provide a reference :

PropertyValue (Analog)
Molecular Weight294.51 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.6 g/cm³*
LogP (Partition Coeff.)~2.8*
*Estimated based on halogenated benzoate analogs .

The electron-withdrawing effects of bromo and chloro groups likely enhance the electrophilicity of the aromatic ring, making it reactive in cross-coupling reactions .

Synthetic Methodologies

Diazotization and Halogenation

A common route for synthesizing halogenated benzoates involves diazotization of an amino precursor followed by halogen substitution. For example, methyl 2-amino-4-bromo-5-fluorobenzoate can be converted to methyl 4-bromo-5-fluoro-2-iodobenzoate via diazotization with NaNO2_2 and subsequent iodination . Adapting this method:

  • Diazotization:

    • React methyl 2-amino-4-bromo-5-chlorobenzoate with NaNO2_2 in H2_2SO4_4 at 0–5°C.

    • Introduce KI to replace the amino group with iodine, yielding methyl 4-bromo-5-chloro-2-iodobenzoate .

  • Cyanation or Methoxylation:

    • Substitute iodine with methoxy via nucleophilic aromatic substitution (SNAr) using CuCN or similar catalysts .

Direct Esterification

An alternative approach involves esterifying pre-substituted benzoic acids:

  • React 4-bromo-5-chloro-2-methoxybenzoic acid with methanol in the presence of H2_2SO4_4 .

Example Protocol from Patent Literature :

  • Step 1: Methyl 2-amino-4-bromo-5-chlorobenzoate (30 g, 120 mmol) is dissolved in 20% H2_2SO4_4 and cooled to 5°C. NaNO2_2 (9.9 g, 144 mmol) is added, followed by KI (39.8 g, 240 mmol). The mixture is stirred for 1 hr, extracted with ethyl acetate, and purified to yield methyl 4-bromo-5-chloro-2-iodobenzoate (87% yield).

  • Step 2: The iodide intermediate is reacted with CuCN (1.5 eq.) in N-methylpyrrolidone at 80°C under N2_2 for 5 hrs, yielding the cyano derivative. For methoxy substitution, replace CuCN with NaOCH3_3 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from analogous compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate ):

  • 1H^1 \text{H} NMR (d6-DMSO):

    • δ 8.56 (d, J = 6.4 Hz, 1H, aromatic),

    • δ 8.03 (d, J = 8.9 Hz, 1H, aromatic),

    • δ 3.92 (s, 3H, -OCH3_3).
      Methoxy protons typically resonate as singlets near δ 3.9–4.0, while aromatic protons show coupling patterns dependent on adjacent substituents .

Mass Spectrometry

  • Exact Mass: 293.903 (calculated for C9H779Br35ClO3\text{C}_9\text{H}_7^{79}\text{Br}^{35}\text{ClO}_3).

  • Fragmentation patterns would likely include loss of COOCH3_3 (60 Da) and Br/Cl groups .

Applications in Drug Discovery

Methyl 4-bromo-5-chloro-2-methoxybenzoate serves as a building block for sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as canagliflozin . Key roles include:

  • Intermediate in Functionalization: The bromo and chloro groups enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties .

  • Agrochemicals: Halogenated benzoates are precursors to herbicides and fungicides due to their stability and bioactivity .

Industrial Availability

Apollo Scientific lists analogs like methyl 5-bromo-4-chloro-o-anisate (Catalogue No: OR11905) , priced at ~$250/5g. Custom synthesis services are recommended for large-scale production.

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